molecular formula C21H24N2O4 B1199756 Uncarine A CAS No. 6899-73-6

Uncarine A

Cat. No. B1199756
CAS RN: 6899-73-6
M. Wt: 368.4 g/mol
InChI Key: JMIAZDVHNCCPDM-DQDWJNSRSA-N
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Description

Uncarine A is an oxindole alkaloid . It can be isolated from Ulzcaria berlzaysii F. Muell . The molecular weight of Uncarine A is 368.43 and its formula is C21H24N2O4 .


Synthesis Analysis

Uncarine A is a naturally occurring compound that can be isolated from Ulzcaria berlzaysii F. Muell . The exact synthesis process of Uncarine A is not mentioned in the search results.


Molecular Structure Analysis

The molecular structure of Uncarine A is represented by the SMILES notation: O=C1[C@@]2(C3=CC=CC=C3N1)[C@@]4([H])N(C[C@@]5([H])C@=O)=CO[C@@H]5C)([H])C4)CC2 .


Physical And Chemical Properties Analysis

Uncarine A is a solid substance . Its physical and chemical properties such as melting point, boiling point, solubility, etc. are not mentioned in the search results.

Scientific Research Applications

  • Phytochemistry and Taxonomy : Uncarine A, also known as isoformosanine, is identified as a pentacyclic oxindole alkaloid isolated from Uncaria species. It serves as a chemotaxonomic marker, helping to distinguish between different species within the genus Uncaria (Olivar et al., 2017).

  • Anticancer Properties : Research on Uncaria tomentosa, which contains alkaloids including Uncarine A, reveals that these compounds have potent antiproliferative and apoptotic effects on acute lymphoblastic leukemia cells. This suggests a potential application in cancer therapy (Bacher et al., 2006).

  • Neuroprotective Effects : A study on Uncaria rhynchophylla, which contains Uncarine A, found that one of its compounds, uncarinic acid C, is a specific inhibitor of the nucleation phase in amyloid β42 aggregation. This is significant for Alzheimer's disease treatment, as the formation of amyloid-β oligomers is a key factor in its pathology (Yoshioka et al., 2016).

  • Antidiabetic Potential : In a study on Malaysian Uncaria cordata, compounds including Uncarine A were isolated and exhibited strong α-glucosidase inhibitory activities. This suggests a potential use in managing diabetes (Abdullah et al., 2016).

  • Memory and Cognitive Effects : Uncaria tomentosa total alkaloid and its components, including Uncarine A, were studied for their effects on memory impairment caused by amnesic drugs in mice. This points towards potential applications in cognitive and memory enhancement (Mohamed et al., 2000).

  • DNA-Damaging Agents : Uncaria guianensis, containing Uncarine A, was found to have indole alkaloids that are weakly active as DNA-damaging agents. This could have implications for research in genetics and cancer (Lee et al., 1999).

Safety And Hazards

Uncarine A is classified as Acute toxicity, Oral (Category 2), H300, which means it is fatal if swallowed . It is advised to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product . In case of swallowing, immediate medical help is required .

properties

IUPAC Name

methyl (1R,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13+,14-,18+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAZDVHNCCPDM-DQDWJNSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701100064
Record name Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uncarine A

CAS RN

6899-73-6
Record name Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6899-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uncarine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701100064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNCARINE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N27X6B2Q57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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